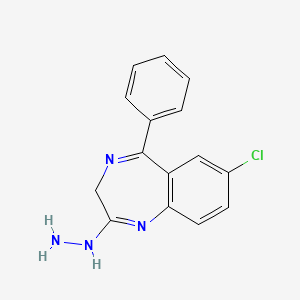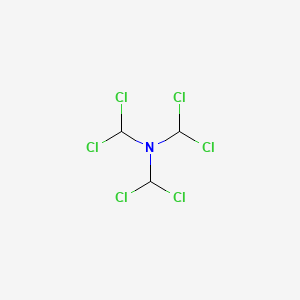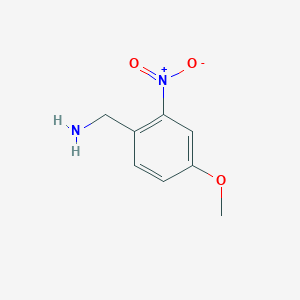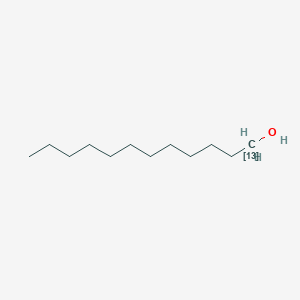
1-十二烷醇-1-13C
描述
1-Dodecanol-1-13C is a chemical compound that is used in various scientific research applications. It is a stable isotope-labeled compound, which means it contains a heavy isotope of carbon, 13C, in one of its carbon atoms. This makes it a useful tool for studying the mechanisms of various biochemical and physiological processes.
科学研究应用
有机和生物化学中的核磁共振研究
1-十二烷醇-1-13C 在核磁共振 (NMR) 研究中作为关键化合物,用于阐明有机和生物分子的结构和动态方面。例如,在笼形化合物的分析中,核磁共振为特定的有机结构提供了完整的分配,说明了该化合物在理解与分子构型相关的化学位移和耦合常数方面的效用 (德克尔等人,1978)。类似地,对水性稀液晶相中 DNA 十二聚体的研究使用同位素标记(包括 13C)来测量偶极相互作用,突出了 1-十二烷醇-1-13C 在研究 DNA 溶液结构中的重要性 (特詹德拉等人,2000)。
代谢途径分析
在代谢研究中,1-十二烷醇-1-13C 在追踪代谢途径方面发挥着重要作用。例如,通过体内和体外 13C 和 1H 核磁共振光谱研究了中链二羧酸的肝代谢,揭示了这些化合物在肝脏中的β-氧化途径的见解 (塞尔丹等人,1988)。
材料科学和聚合物化学
在材料科学和聚合物化学领域,1-十二烷醇-1-13C 有助于材料的结构表征。例如,使用 13C 核磁共振光谱研究了导电聚吡咯,以了解氧化对其结构的影响,展示了 13C 标记化合物在分析导电聚合物中的应用 (福赛斯等人,1994)。
热能存储
此外,在建筑物中热能存储的新型形状稳定复合相变材料 (PCM) 的开发利用了 1-十二烷醇-1-13C。当十二烷醇掺入水泥中时,证明了其具有高效热能存储的潜力,突出了该化合物在可持续能源解决方案中的作用 (梅蒙等人,2013)。
属性
IUPAC Name |
(113C)dodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3/i12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZZUXJYWNFBMV-HNHCFKFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[13CH2]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480824 | |
| Record name | 1-Dodecanol-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dodecanol-1-13C | |
CAS RN |
88170-32-5 | |
| Record name | 1-Dodecanol-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dodecanol-1-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




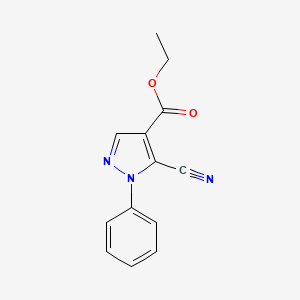
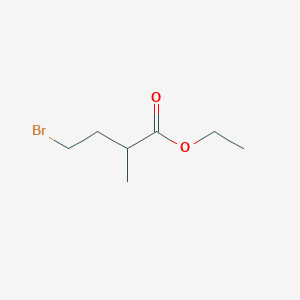
![2,2,2-Trifluoro-1-[4-(hydroxymethyl)phenyl]-ethanone](/img/structure/B1610556.png)


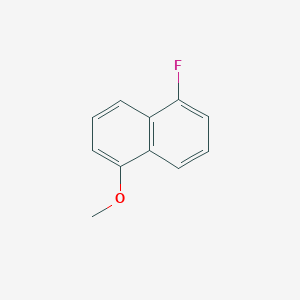
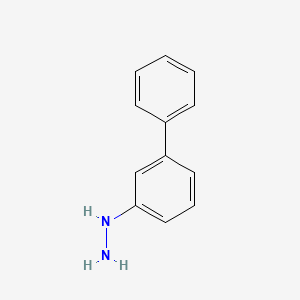
![({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B1610565.png)
